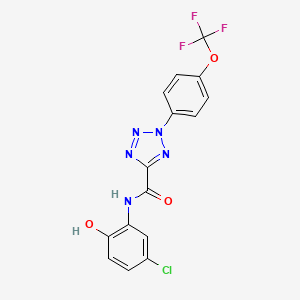

N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Beschreibung

N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic carboxamide derivative featuring a tetrazole core substituted with a 4-(trifluoromethoxy)phenyl group at position 2 and a 5-chloro-2-hydroxyphenyl carboxamide moiety at position 3.

Eigenschaften

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N5O3/c16-8-1-6-12(25)11(7-8)20-14(26)13-21-23-24(22-13)9-2-4-10(5-3-9)27-15(17,18)19/h1-7,25H,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPRKSYGHQSNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, including antiallergic, anti-inflammatory, and potential neuroprotective effects, supported by various research findings and case studies.

- Molecular Formula : C15H9ClF3N5O3

- Molecular Weight : 399.71 g/mol

- CAS Number : 1396799-19-1

Antiallergic Activity

Research has demonstrated that tetrazole derivatives exhibit notable antiallergic properties. A study established a relationship between the structure of similar compounds and their effectiveness in the rat passive cutaneous anaphylaxis (PCA) test. For instance, certain derivatives showed an ID50 value of 0.16 mg/kg when administered intravenously, making them significantly more potent than established antiallergic medications like disodium cromoglycate (DSCG) .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory activity. Mechanistic studies suggest that it may inhibit the NF-κB signaling pathway, which is crucial in the inflammatory response. This inhibition could potentially reduce the production of pro-inflammatory cytokines and other mediators .

Neuroprotective Potential

Recent research has highlighted the neuroprotective properties of tetrazole derivatives, including N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage and may improve cognitive function in animal models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how structural variations influence biological activity. The presence of specific functional groups, such as chloro and trifluoromethoxy substituents, has been correlated with enhanced potency against various biological targets .

| Compound | ID50 (mg/kg) | Activity Type |

|---|---|---|

| 1 | 0.16 | Antiallergic |

| 2 | 0.23 | Neuroprotective |

| 3 | 0.30 | Anti-inflammatory |

Case Studies

- Antiallergic Evaluation : A series of tetrazole derivatives were tested for their antiallergic activity using the PCA model. The results indicated that modifications at specific positions on the tetrazole ring significantly affected their potency .

- Neuroprotective Study : In a study involving scopolamine-induced memory impairment in mice, administration of N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide resulted in improved learning and memory outcomes compared to control groups .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Heterocyclic Cores

The following table summarizes key structural and synthetic differences between the target compound and related carboxamide derivatives:

Key Structural and Functional Comparisons

Heterocyclic Core

- Tetrazole (Target Compound): Known for metabolic resistance to oxidative degradation compared to thiophene or thiadiazole cores .

- Thiazole/Thiophene (): Thiophene derivatives exhibit π-stacking capabilities, aiding in hydrophobic interactions, while thiazole rings may improve antibacterial specificity .

- Thiadiazole (): The thioxo group in thiadiazole derivatives contributes to redox activity, useful in antimicrobial applications .

Substituent Effects

- Trifluoromethoxy vs. Trifluoromethyl (Target vs.

- Chloro-Hydroxyphenyl (Target) vs. Chloro-Phenyl (): The ortho-hydroxyl group in the target compound may enhance solubility via hydrogen bonding, unlike the chloro-phenyl group in , which is more lipophilic .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization parameters for synthesizing N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide?

- Synthesis Steps :

- Tetrazole Ring Formation : Use sodium azide (NaN₃) under reflux with nitriles or amides in polar aprotic solvents (e.g., DMF) to generate the tetrazole core.

- Coupling Reactions : Introduce substituents via Ullmann or Suzuki-Miyaura coupling for aryl group attachment. For the 5-chloro-2-hydroxyphenyl moiety, protect the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions .

- Carboxamide Formation : Activate the tetrazole-5-carboxylic acid intermediate using carbodiimides (e.g., EDC/HOBt) for coupling with the aniline derivative.

- Optimization :

- Temperature : Maintain 80–100°C during coupling to ensure reactivity without decomposition.

- Solvent Choice : Use DCM or THF for coupling steps to balance solubility and reaction efficiency.

- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >75% purity before final coupling .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl protons (δ 9.5–10.5 ppm, broad singlet).

- ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and tetrazole carbons at 150–155 ppm.

- Mass Spectrometry (HRMS) : Use ESI+ mode to observe [M+H]⁺ peaks; theoretical mass should match within 3 ppm error.

- HPLC-PDA : Employ a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities (e.g., unreacted precursors) .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Stability Challenges :

- Hydrolysis of the trifluoromethoxy group in aqueous solutions (pH < 5 or > 9).

- Photo-degradation of the tetrazole ring under UV light.

- Storage Recommendations :

- Store as a lyophilized powder at –20°C in amber vials.

- For solutions, use anhydrous DMSO (stored under nitrogen) to prevent moisture ingress .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Case Example : If in vitro assays show IC₅₀ = 50 nM for a kinase target, but in vivo efficacy is poor:

Pharmacokinetic Analysis : Measure plasma half-life (t½) and bioavailability. Low t½ may require prodrug derivatization (e.g., esterification of the hydroxyl group).

Metabolite Screening : Use LC-MS/MS to identify inactive metabolites (e.g., glucuronidated or oxidized derivatives).

Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity for a target enzyme?

- SAR Design :

- Tetrazole Modifications : Replace the 5-chloro-2-hydroxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance binding to hydrophobic enzyme pockets.

- Trifluoromethoxy Group : Compare with CF₃ or OCH₃ analogs to evaluate steric vs. electronic effects on enzyme inhibition.

- Experimental Validation :

- Enzyme Assays : Use fluorescence polarization or TR-FRET to measure Ki values.

- Molecular Docking : Perform simulations with X-ray crystallography data (PDB) to predict binding modes .

Q. What methodologies address discrepancies in crystallographic data during structural elucidation?

- Problem : Poor resolution (>1.5 Å) due to crystal twinning or disorder.

- Solutions :

Crystallization Optimization : Use vapor diffusion with PEG 4000 as a precipitant; adjust pH to 6.5–7.0.

Data Collection : Collect high-resolution data (≤0.8 Å) at synchrotron facilities.

Refinement : Apply SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .

Methodological Challenges and Solutions

Q. How to design a robust assay for evaluating the compound’s interaction with cytochrome P450 enzymes?

- Assay Protocol :

Recombinant CYP Isozymes : Use Supersomes™ (CYP3A4, 2D6) in 96-well plates.

Incubation : 37°C, 30 min with NADPH-regenerating system.

Detection : LC-MS/MS quantification of metabolite formation (e.g., hydroxylated derivatives).

- Data Interpretation : Calculate IC₅₀ values and assess time-dependent inhibition (TDI) using a pre-incubation step .

Q. What statistical approaches reconcile conflicting results in dose-response studies across multiple cell lines?

- Approach :

- ANOVA with Tukey’s Test : Identify significant differences (p < 0.05) in IC₅₀ values between cell lines.

- Principal Component Analysis (PCA) : Cluster cell lines based on genomic or proteomic profiles to explain resistance/sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.